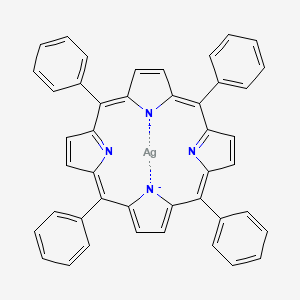

meso-Tetraphenylporphyrin-Ag(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

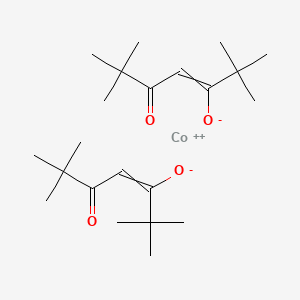

Meso-Tetraphenylporphyrin-Ag(II) is a porphyrin-based compound with the molecular formula C44H28AgN4-2 . It is of interest in molecular electronics and supramolecular building blocks . Porphyrins are often used to construct structures in supramolecular chemistry .

Synthesis Analysis

Traditional syntheses of the free-base meso-tetraphenylporphyrin (H2TPP) and its metallated derivatives can be energy-intensive, use hazardous solvents, and generate appreciable amounts of waste . To align with the principles of green chemistry, a microwave-assisted, microscale synthesis of H2TPP has been optimized . Alternative routes toward the metallation of H2TPP, including solvent-substituted reflux and mechanochemical syntheses, have also been developed for the undergraduate teaching laboratory .Molecular Structure Analysis

The molecular weight of meso-Tetraphenylporphyrin-Ag(II) is 720.6 g/mol . The compound has a formal charge of -2 and a complexity of 1330 . The InChI string and Canonical SMILES provide detailed information about its structure .Chemical Reactions Analysis

The syntheses and reactions of porphyrins, such as meso-tetraphenylporphyrin, are prevalent in undergraduate chemistry teaching laboratories worldwide . The metallation of H2TPP to MTPP (M=metal ion) is especially useful in inorganic teaching laboratories for discussing changes in electronic structure, coordination chemistry, bioinorganic chemistry, catalysis, and more .Physical And Chemical Properties Analysis

Meso-Tetraphenylporphyrin-Ag(II) has a molecular weight of 720.6 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass are both 719.13649 g/mol . The topological polar surface area is 26.7 Ų .Aplicaciones Científicas De Investigación

Photodynamic Therapy

meso-Tetraphenylporphyrin-Ag(II): compounds are known for their role in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens. The ability of these compounds to generate singlet oxygen upon irradiation makes them valuable in this medical application.

Catalysis

These porphyrin compounds serve as catalysts due to their unique photophysical properties . They can catalyze various chemical reactions, including oxidation and reduction processes, which are essential in synthetic chemistry and industrial applications.

Sensing and Detection

meso-Tetraphenylporphyrin-Ag(II): derivatives are utilized as sensors due to their ability to bind selectively to specific molecules . This property is exploited in the detection of gases, ions, and organic compounds, making them crucial in environmental monitoring and diagnostics.

Dye-Sensitized Solar Cells

The photovoltaic properties of meso-Tetraphenylporphyrin-Ag(II) make them suitable for use in dye-sensitized solar cells (DSSCs) . These cells mimic photosynthesis and convert light energy into electrical energy, offering a promising alternative to traditional silicon-based solar cells.

Molecular Electronics

In the field of molecular electronics, meso-Tetraphenylporphyrin-Ag(II) is used as a building block for constructing molecular circuits . Its stable structure and electrical properties allow for the creation of components like switches, diodes, and transistors at a molecular level.

Supramolecular Chemistry

These compounds are integral in supramolecular chemistry, where they act as supramolecular building blocks . They can form complex structures with other molecules, which is fundamental in the development of new materials and nanotechnology.

Safety and Hazards

Meso-Tetraphenylporphyrin-Ag(II) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Direcciones Futuras

The synthesis of meso-tetraphenylporphyrin and its metallated derivatives has been optimized to align with the principles of green chemistry . This includes a microwave-assisted, microscale synthesis of H2TPP and alternative routes toward its metallation . These developments hold promise for the future of mechanochemical synthetic protocols for porphyrins and related classes of compounds .

Propiedades

IUPAC Name |

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNONXXAQLKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28AgN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetraphenylporphyrin-Ag(II) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.